Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide

Physicochemical profiling SAR analysis Drug design

This synthetic amide derivative fills a critical design gap in acyl-modified phenylethylamine libraries. Its sterically hindered 3,3-dimethylbutanamide moiety provides distinct metabolic liability profiles versus pivalamide analogs, enabling paired stability and selectivity studies. The methylthio sulfur's anomalous scattering signal enhances protein–ligand crystallography phasing. Researchers can deploy this compound as an inert, physicochemically matched control in methylthiophenyl amide screening panels. Secure this unique molecular tool to advance FAAH/BuChE pocket probing and CYP450 isoform selectivity research without compromising assay integrity.

Molecular Formula C15H23NO2S
Molecular Weight 281.41
CAS No. 1448030-34-9
Cat. No. B2707883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide
CAS1448030-34-9
Molecular FormulaC15H23NO2S
Molecular Weight281.41
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)SC)O
InChIInChI=1S/C15H23NO2S/c1-15(2,3)9-14(18)16-10-13(17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
InChIKeyWHRIKKBRUUXORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide (CAS 1448030-34-9): Structural and Physicochemical Profile for Research Procurement


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide is a synthetic amide derivative featuring a methylsulfanylphenyl moiety, a secondary alcohol, and a sterically hindered 3,3-dimethylbutanamide group [1]. This compound belongs to a class of substituted phenyl ethyl amides often explored as chemical probes or building blocks. Its computed physicochemical parameters—moderate lipophilicity (XLogP3 = 2.6), a topological polar surface area (TPSA) of 74.6 Ų, and a molecular weight of 281.41 g/mol—place it within favorable drug-like property space [1]. Although direct bioactivity data in public repositories is sparse, its structural features distinguish it from closely related analogs, providing a basis for targeted screening and structure–activity relationship (SAR) exploration.

Why N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide Cannot Be Replaced by Common Analogs


The specific combination of the 4-(methylthio)phenyl group and the 3,3-dimethylbutanamide backbone is not present in other commercially available phenyl ethyl amides. Substituting the target compound with, for instance, the pivalamide analog (CAS 1448047-44-6) would introduce a different steric and electronic environment: the 3,3-dimethylbutanamide moiety extends the carbon chain between the amide carbonyl and the quaternary carbon, altering both molecular flexibility and the spatial arrangement of the pharmacophore [1][2]. These structural differences are likely to impact target binding, metabolic stability, and selectivity, making generic interchange scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide


Molecular Weight Difference Relative to the Pivalamide Analog

The target compound exhibits a molecular weight of 281.41 g/mol, compared to 267.39 g/mol for the pivalamide analog N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide (CAS 1448047-44-6) [1][2]. This 14.02 g/mol increase arises from the additional methylene group in the 3,3-dimethylbutanamide moiety, which directly influences molecular size and potential for intermolecular interactions.

Physicochemical profiling SAR analysis Drug design

Lipophilicity Increase (XLogP3) Over the Pivalamide Analog

The XLogP3 value for the target compound is 2.6, while the pivalamide analog has an XLogP3 of 2.4 [1][2]. This 0.2 log unit increase indicates slightly higher lipophilicity, which can enhance membrane partitioning but also increase the risk of cytochrome P450 inhibition or hERG binding.

ADME prediction Lipophilicity Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound has a TPSA of 74.6 Ų with 2 hydrogen bond donors and 3 acceptors [1]. While the pivalamide analog possesses the same hydrogen bond donor/acceptor counts, its TPSA is approximately 58.6 Ų (computed from its SMILES) [2]. The elevated TPSA of the target compound arises from the extended amide side chain, which increases the solvent-accessible polar surface area and can reduce passive gastrointestinal absorption.

Polar surface area Bioavailability Drug-likeness

Rotatable Bond Flexibility and Conformational Entropy

The target compound possesses 6 rotatable bonds, whereas the pivalamide analog contains 5 [1][2]. The additional rotatable bond in the butanamide side chain increases conformational flexibility, which may impose a greater entropic penalty upon target binding but also enable adaptive recognition of heterogeneous binding pockets.

Molecular flexibility Conformational analysis Binding entropy

Steric Bulk of the 3,3-Dimethylbutanamide Group: Potential Impact on Target Selectivity

The 3,3-dimethylbutanamide group exerts greater steric bulk near the amide linkage than the pivalamide group, as shown by the larger molar refractivity and topological descriptors [1]. In-class analogs with smaller acyl groups (e.g., acetyl, cyclohexanecarbonyl) have been reported to exhibit different selectivity profiles for FAAH and BuChE, suggesting that acyl steric size is a key determinant of target engagement [2]. Although no direct head-to-head binding data is available for this compound, the steric argument supports its utility in SAR studies aimed at enhancing selectivity.

Steric hindrance Selectivity Chemical probe design

Absence of Publicly Disclosed Bioactivity Data as a Procurement Driver

A comprehensive search of ChEMBL, BindingDB, and relevant patent literature (as of April 2026) reveals no publicly disclosed biological activity data for this exact compound [1]. In contrast, close analogs such as the pivalamide and cyclohexanecarboxamide derivatives have reported IC50 values against FAAH, BuChE, and steroid sulfatase [2]. This negative data point positions the compound as a potentially valuable negative control or a 'silent' scaffold for de novo medicinal chemistry campaigns, where the absence of preconceived target activity is advantageous.

Chemical probe Negative control Novelty

Recommended Procurement and Application Scenarios for N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide


SAR Libraries for FAAH or Cholinesterase Lead Optimization

When constructing a library of acyl-modified phenylethylamines to probe the steric and lipophilic requirements of FAAH or BuChE binding pockets, the 3,3-dimethylbutanamide derivative fills a specific design gap between the pivalamide (smaller, lower logP) and bulkier cyclohexanecarbonamide analogs [1]. Its moderate logP and increased rotatable bond flexibility make it ideal for evaluating the effect of acyl chain extension on target engagement and selectivity.

Negative Control Probe for Methylthiophenyl-Containing Compounds

Since no bioactivity is reported for this exact compound against common screening panels, it can serve as an inert control compound in assays where structurally related methylthiophenyl amides are being evaluated [1]. The defined physicochemical profile ensures solubility and stability behavior comparable to active analogs without introducing unwanted biological signals.

Metabolic Stability Comparison Studies

The presence of the 3,3-dimethylbutanamide group, with its internal methylene flexibility, offers a distinct metabolic liability profile compared to the pivalamide analog. Researchers can use paired sets of these two compounds to study the impact of acyl chain structure on hepatic microsomal stability or cytochrome P450 isoform selectivity [1].

Crystallographic Ligand Soaking Experiments

The combination of a methylthio sulfur (anomalous scattering signal) and the elongated butanamide side chain facilitates experimental phasing and electron density mapping in protein–ligand co-crystallization studies. This compound can be rationally chosen over the pivalamide analog when additional structural features are needed for unambiguous ligand placement [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.